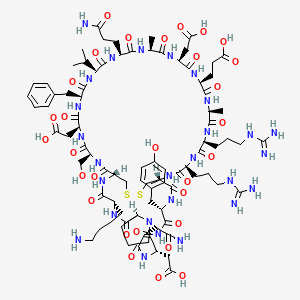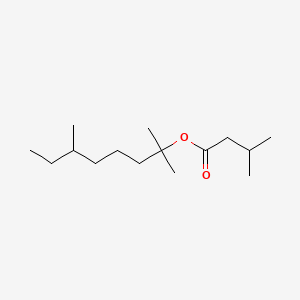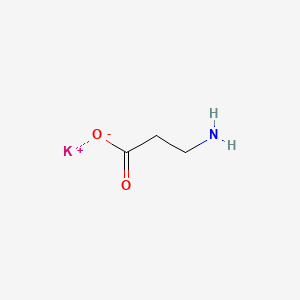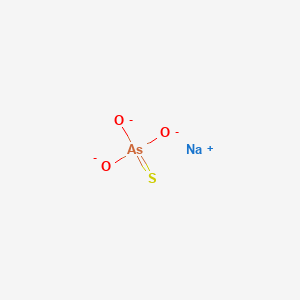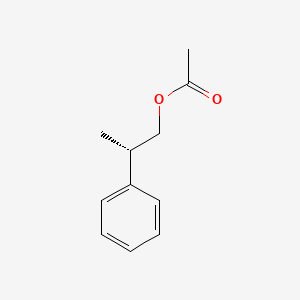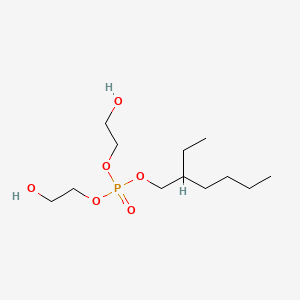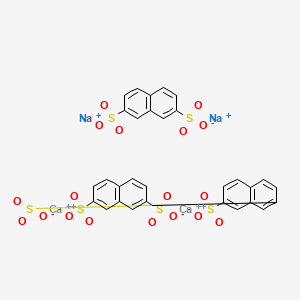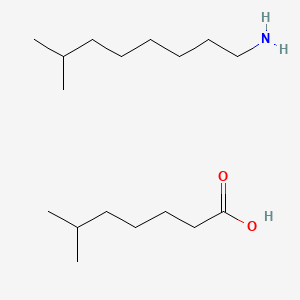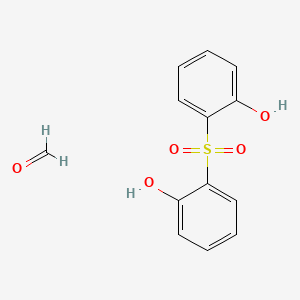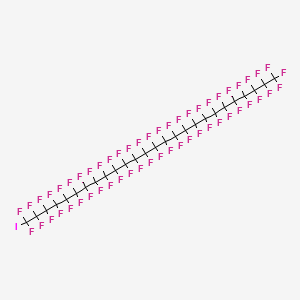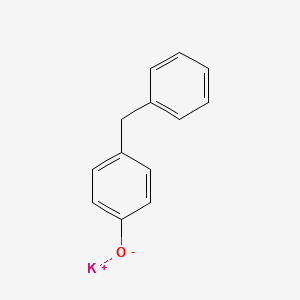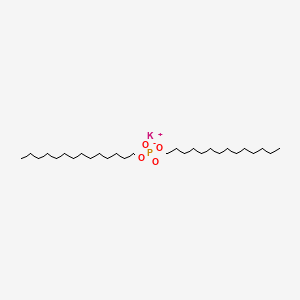
1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its anthracenone core structure, which is known for its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthracenone ring using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the anthracenone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for aldol condensation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Inhibition of specific enzymes or signaling pathways that are crucial for cell survival and proliferation.
類似化合物との比較
Similar Compounds
1,8-Dihydroxy-9(10H)-anthracenone: Lacks the phenylpropenyl group.
10-(1-Oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone: Lacks the hydroxyl groups.
特性
CAS番号 |
162750-58-5 |
|---|---|
分子式 |
C23H16O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
1,8-dihydroxy-10-[(E)-3-phenylprop-2-enoyl]-10H-anthracen-9-one |
InChI |
InChI=1S/C23H16O4/c24-17-10-4-8-15-20(19(26)13-12-14-6-2-1-3-7-14)16-9-5-11-18(25)22(16)23(27)21(15)17/h1-13,20,24-25H/b13-12+ |
InChIキー |
OHOVLBYFGZHAMC-OUKQBFOZSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


